molecular formula C12H8IN5O3S B11486509 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11486509
M. Wt: 429.20 g/mol
InChI Key: DCUPTJUKMIZENS-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a benzothiazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Synthesis of 6-nitro-1,3-benzothiazole: This can be synthesized by nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling 4-iodo-1H-pyrazole with 6-nitro-1,3-benzothiazole through an acetamide linkage. This can be achieved by reacting 4-iodo-1H-pyrazole with 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the benzothiazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.

    Substitution: Sodium azide, sodium thiolate, or sodium alkoxide.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of iodine.

    2-(4-iodo-1H-pyrazol-1-yl)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both an iodine atom and a nitro group, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets and distinct properties in materials science applications.

Properties

Molecular Formula

C12H8IN5O3S

Molecular Weight

429.20 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C12H8IN5O3S/c13-7-4-14-17(5-7)6-11(19)16-12-15-9-2-1-8(18(20)21)3-10(9)22-12/h1-5H,6H2,(H,15,16,19)

InChI Key

DCUPTJUKMIZENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CN3C=C(C=N3)I

Origin of Product

United States

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